![molecular formula C12H12F3NO B582640 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one CAS No. 159177-91-0](/img/structure/B582640.png)

1-[3-(Trifluoromethyl)phenyl]piperidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

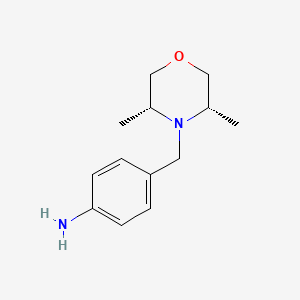

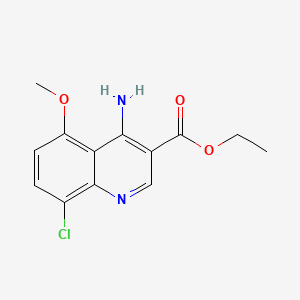

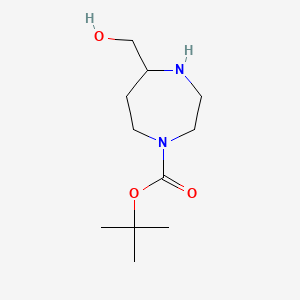

“1-[3-(Trifluoromethyl)phenyl]piperidin-2-one” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . It has a molecular weight of 230.2295 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride gives 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol. Catalytic hydrogenation then removes the benzyl protecting group .Molecular Structure Analysis

The molecular structure of “1-[3-(Trifluoromethyl)phenyl]piperidin-2-one” includes a piperidine ring bound to a phenyl group with a trifluoromethyl group attached .科学的研究の応用

Inhibition of Soluble Epoxide Hydrolase : A study by Thalji et al. (2013) discovered 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide as a potent inhibitor of soluble epoxide hydrolase. This compound was effective in vivo and used in disease model studies (Thalji et al., 2013).

Synthesis and Glycosylation in Organic Chemistry : Crich and Vinogradova (2007) worked on synthesizing 6-mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranoside. They discovered that the presence of fluorine atoms affected the stereochemical outcome of glycosylation reactions (Crich & Vinogradova, 2007).

Pharmacological Properties of Piperidine Derivatives : Vardanyan (2018) discussed the synthesis methods, pharmacological properties, and use of various derivatives of piperidine, indicating a broad range of medicinal applications (Vardanyan, 2018).

Structural Characterization in Drug Synthesis : Eckhardt et al. (2020) reported on the crystal and molecular structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a side product in the synthesis of a new anti-tuberculosis drug candidate (Eckhardt et al., 2020).

Synthesis of Organic Compounds : Liu, Huang, and Zhang (2011) synthesized 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an important intermediate for the synthesis of Repaglinide, a diabetes medication. They optimized the synthesis process for environmental friendliness and high yield (Liu, Huang, & Zhang, 2011).

NK1 Receptor Antagonist Development : Seabrook et al. (1996) investigated the properties of L-733,060, a novel piperidine ether-based tachykinin NK1 receptor antagonist, demonstrating its potential in therapeutic applications (Seabrook et al., 1996).

将来の方向性

While specific future directions for “1-[3-(Trifluoromethyl)phenyl]piperidin-2-one” are not explicitly stated in the literature, research into similar compounds suggests potential areas of interest. For instance, the pharmacological inhibition of SRPKs, which are related to piperidine derivatives, has been suggested as a potential therapeutic strategy for fighting leukemias . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO/c13-12(14,15)9-4-3-5-10(8-9)16-7-2-1-6-11(16)17/h3-5,8H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAKVXOGCJMJPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50697969 |

Source

|

| Record name | 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Trifluoromethyl)phenyl]piperidin-2-one | |

CAS RN |

159177-91-0 |

Source

|

| Record name | 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50697969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

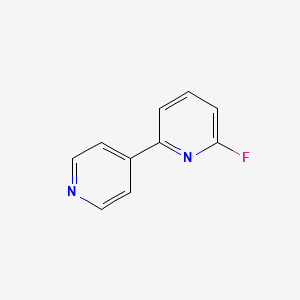

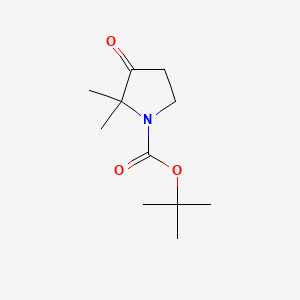

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)

![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)